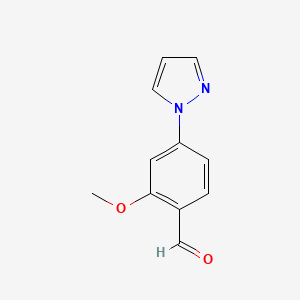

2-Methoxy-4-pyrazol-1-ylbenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxy-4-pyrazol-1-ylbenzaldehyde is a research chemical with the molecular formula C11H10N2O . It appears as a yellow solid .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 2-Methoxy-4-pyrazol-1-ylbenzaldehyde, often involves various strategies like multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . One-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane has been reported to yield 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles .Scientific Research Applications

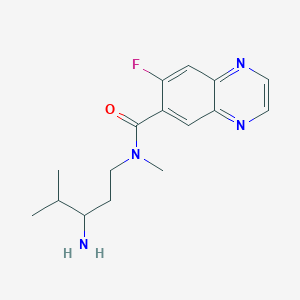

- Schiff Base Ligand Synthesis : 2-Methoxy-4-pyrazol-1-ylbenzaldehyde serves as a building block for creating Schiff base ligands. These ligands play a crucial role in coordination chemistry and can be used to design metal complexes with potential biological activities .

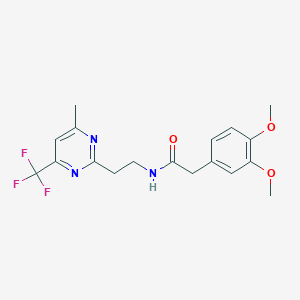

- LPA1R Antagonists : Researchers have employed this compound in the synthesis of LPA1R (lysophosphatidic acid receptor 1) antagonists. These antagonists inhibit LPA-induced proliferation and contraction of normal human lung fibroblasts, making them relevant for pulmonary research .

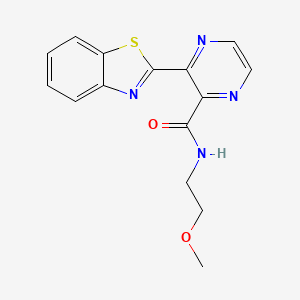

- Tyrosine Kinase 6 (TYK6) Inhibitors : 2-Methoxy-4-pyrazol-1-ylbenzaldehyde can be utilized in the preparation of TYK6 proteinase inhibitors. TYK6 is a kinase enzyme involved in cell signaling pathways, and its inhibition may have therapeutic implications .

- Functionalization of Surfaces : Researchers explore the reactivity of this compound on surfaces, especially when immobilized on solid supports. Its unique structure can lead to functionalized surfaces with tailored properties for applications in sensors, catalysis, or drug delivery .

- Chelating Agent : The pyrazole ring in this compound can act as a chelating ligand, forming stable complexes with transition metals. These complexes may have applications in catalysis, sensing, or materials science .

- Building Block for Heterocyclic Compounds : Chemists use 2-Methoxy-4-pyrazol-1-ylbenzaldehyde as a precursor to synthesize various heterocyclic compounds. These intermediates may lead to novel pharmaceuticals or bioactive molecules .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Materials Science and Surface Chemistry

Coordination Chemistry and Metal Complexes

Pharmaceutical Intermediates

Future Directions

The future directions for research on 2-Methoxy-4-pyrazol-1-ylbenzaldehyde could involve the development of synthetic approaches to new pyrazole–benzimidazole conjugates . Additionally, the synthesis of biologically important nitrogen heterocycles under mild conditions with the use of inexpensive reagents remains a challenging problem .

properties

IUPAC Name |

2-methoxy-4-pyrazol-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11-7-10(4-3-9(11)8-14)13-6-2-5-12-13/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSLWMHZVILTFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2C=CC=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxybenzyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2681251.png)

![4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2681255.png)

![lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate](/img/no-structure.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2681264.png)

![Tert-butyl N-[[(3S,4S)-4-[4-(aminomethyl)triazol-1-yl]oxolan-3-yl]methyl]carbamate](/img/structure/B2681267.png)